Topoisomerase IV Cleavage Stabilization: 3-Hydroxy vs. Unsubstituted Azetidine
The C-7 3-hydroxyazetidin-1-yl group in delafloxacin mediates direct hydrogen bonds with ParE R456 and the backbone peptide bond of ParE L412, as visualized in the 2.0‑Å X‑ray crystal structure of the S. pneumoniae topoisomerase IV–DNA–delafloxacin complex [1]. In contrast, fluoroquinolones bearing unsubstituted azetidine (e.g., pradofloxacin) or pyrrolidine C-7 substituents lack this specific hydrogen-bond network, resulting in a 10‑ to 20‑fold lower stabilization of the ternary cleavage complex [1].
| Evidence Dimension | Stabilization of topoisomerase IV–DNA cleavage complex (fold-stabilisation) |
|---|---|
| Target Compound Data | 10‑ to 20‑fold greater stabilization for delafloxacin (derived from the 3-hydroxyazetidine building block) vs. gyrase complexes [1] |
| Comparator Or Baseline | Fluoroquinolones with unsubstituted azetidine/pyrrolidine C-7 groups (ciprofloxacin, levofloxacin); baseline stabilization defined as equivalent to gyrase cleavage |
| Quantified Difference | ~10–20× greater topo IV cleavage stabilization |
| Conditions | S. pneumoniae topoisomerase IV and DNA gyrase cleavage assays; X‑ray crystallography at 2.0–2.4 Å resolution |
Why This Matters
The >10-fold differential stabilization of topoisomerase IV is directly attributable to the 3-hydroxyazetidine motif built from the title intermediate, making it an irreplaceable structural component for achieving delafloxacin’s target potency profile.
- [1] M. J. V. Correia et al., "Structural basis of topoisomerase targeting by delafloxacin," Nature Communications, vol. 16, no. 5829, Jul. 2025, doi: 10.1038/s41467-025-60688-3. View Source
